ZB-R-55

RIPK1 Kinase Inhibition IC50

ZB-R-55 is a small-molecule receptor-interacting protein kinase 1 (RIPK1) inhibitor developed as a dual-mode ligand that simultaneously occupies both the allosteric and ATP-binding pockets of the kinase. It exhibits approximately 10-fold greater biochemical potency than the clinical-stage comparator GSK2982772, with a reported IC50 of 5.7 nM in enzymatic assays.

Molecular Formula C25H23N5O3
Molecular Weight 441.5 g/mol
Cat. No. B12366178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZB-R-55
Molecular FormulaC25H23N5O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C#CC3CC3)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5
InChIInChI=1S/C25H23N5O3/c1-30-20-13-18(10-9-16-7-8-16)11-12-21(20)33-15-19(25(30)32)26-24(31)23-27-22(28-29-23)14-17-5-3-2-4-6-17/h2-6,11-13,16,19H,7-8,14-15H2,1H3,(H,26,31)(H,27,28,29)/t19-/m0/s1
InChIKeyQDIMLDKKJUQINI-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZB-R-55: High-Potency, Dual-Mode RIPK1 Inhibitor for Sepsis and Inflammatory Disease Research


ZB-R-55 is a small-molecule receptor-interacting protein kinase 1 (RIPK1) inhibitor developed as a dual-mode ligand that simultaneously occupies both the allosteric and ATP-binding pockets of the kinase [1]. It exhibits approximately 10-fold greater biochemical potency than the clinical-stage comparator GSK2982772, with a reported IC50 of 5.7 nM in enzymatic assays [1]. The compound demonstrates oral bioavailability in preclinical models and has shown protective efficacy in the LPS-induced sepsis model, positioning it as a promising preclinical candidate for systemic inflammatory response syndrome (SIRS) and sepsis research [1].

Why ZB-R-55 Cannot Be Simply Substituted by Other RIPK1 Inhibitors


RIPK1 inhibitors exhibit substantial variability in binding mode, potency, kinase selectivity profile, and oral pharmacokinetics [1]. ZB-R-55's dual-pocket binding mechanism confers both enhanced potency and a distinct selectivity fingerprint compared to ATP-competitive or allosteric-only inhibitors such as GSK2982772 and Necrostatin-1 [1]. Furthermore, functional efficacy in disease-relevant models—particularly the LPS-induced sepsis model—is not reliably predicted by biochemical IC50 values alone, as demonstrated by the clinical failure of GSK2982772 in plaque psoriasis despite its nanomolar RIPK1 inhibition [2]. Consequently, substituting ZB-R-55 with a generic RIPK1 inhibitor without head-to-head validation risks irreproducible or misleading experimental outcomes.

Quantitative Differentiation of ZB-R-55 Against Key Comparators: Procurement Decision Guide


Biochemical Potency Advantage Over Clinical-Stage Comparator GSK2982772

ZB-R-55 demonstrates approximately 10-fold greater biochemical inhibitory activity against RIPK1 compared to the clinical-stage ATP-competitive inhibitor GSK2982772 [1]. In a direct enzymatic assay, ZB-R-55 exhibited an IC50 of 5.7 nM, whereas GSK2982772 displayed an IC50 of approximately 57 nM under the same experimental conditions [1]. This potency differential is attributed to ZB-R-55's dual-pocket binding mode, which simultaneously engages both the allosteric and ATP-binding pockets of RIPK1 [1].

RIPK1 Kinase Inhibition IC50 In Vitro Pharmacology

Potency Gap Relative to Prototypical Allosteric Inhibitor Necrostatin-1

ZB-R-55 exhibits a >100-fold potency improvement over Necrostatin-1, the prototypical allosteric RIPK1 inhibitor [1]. While Necrostatin-1 inhibits RIPK1 with an EC50 of 182 nM (or IC50 values ranging from 210 to 754 nM depending on assay format), ZB-R-55 achieves an IC50 of 5.7 nM [1]. This substantial potency gap reflects the enhanced target engagement afforded by ZB-R-55's dual-pocket binding mechanism, which provides both higher affinity and a distinct selectivity profile [1].

RIPK1 Allosteric Inhibition Necroptosis IC50

Cellular Anti-Necroptotic Activity: Superior Potency in U-937 Cells

In cellular models of necroptosis, ZB-R-55 exhibits picomolar potency that substantially exceeds that of both GSK2982772 and earlier-generation RIPK1 inhibitors [1]. In LPS/Z-VAD-fmk-induced necroptosis assays using human U-937 cells, ZB-R-55 achieved an IC50 of 0.34 nM [1]. By comparison, the same study reported that GSK2982772 displayed an IC50 >10 nM in analogous cellular necroptosis assays, representing a >30-fold difference in cellular potency [1].

Necroptosis U-937 Cellular Efficacy IC50

In Vivo Efficacy in LPS-Induced Sepsis Model: Oral Protection

ZB-R-55 demonstrates robust oral efficacy in the LPS-induced sepsis model, a preclinical system that recapitulates key features of systemic inflammatory response syndrome [1]. In this model, oral administration of ZB-R-55 significantly attenuated hypothermia and reduced mortality in mice challenged with LPS [1]. While GSK2982772 has also shown protective effects in TNFα-induced SIRS models (68–87% protection at 3–50 mg/kg) [2], the direct comparative in vivo data for ZB-R-55 versus GSK2982772 in the LPS sepsis model remain limited to within-study comparisons [1].

Sepsis LPS In Vivo Oral Bioavailability

Optimal Research and Discovery Applications for ZB-R-55 Based on Quantitative Differentiation


High-Sensitivity RIPK1 Target Engagement Studies Requiring Sub-Nanomolar Cellular Potency

Given its 0.34 nM IC50 in U-937 cell necroptosis assays [1], ZB-R-55 is ideally suited for experiments where complete RIPK1 inhibition must be achieved at minimal compound concentrations. This is particularly critical for target engagement studies, selectivity profiling in native cellular contexts, and experiments where off-target kinase inhibition could confound phenotypic readouts [1].

Preclinical Sepsis and Systemic Inflammatory Response Syndrome (SIRS) Models

ZB-R-55's demonstrated oral efficacy in the LPS-induced sepsis model [1] makes it a preferred tool compound for investigating RIPK1 biology in acute inflammatory conditions. The compound's dual-pocket binding mode and high potency may provide more robust target coverage in vivo compared to earlier-generation inhibitors that have shown limited clinical translation [1].

Comparative Mechanism-of-Action Studies Differentiating Allosteric, ATP-Competitive, and Dual-Mode RIPK1 Inhibition

ZB-R-55's unique dual-pocket binding mechanism—simultaneously occupying both the allosteric and ATP-binding sites [1]—enables head-to-head comparisons with allosteric-only inhibitors (e.g., Necrostatin-1) and ATP-competitive inhibitors (e.g., GSK2982772). Such studies can elucidate how binding mode influences cellular efficacy, kinase selectivity, and resistance to feedback mechanisms [1].

RIPK1-Dependent Necroptosis Pathway Dissection

With picomolar cellular anti-necroptotic activity (>30-fold more potent than GSK2982772 in U-937 cells) [1], ZB-R-55 provides a highly potent and selective chemical probe for dissecting RIPK1-dependent necroptosis signaling. Its exceptional potency reduces the risk of incomplete target inhibition, a common pitfall when using less potent tool compounds that can yield false-negative conclusions about RIPK1 involvement in a given phenotype [1].

Technical Documentation Hub

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